

Application Note: Comprehensive Characterization of Impurities in 2,4,5-Trifluorophenylacetic Acid

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Compound of Interest

Compound Name: *2,4,5-Trifluorophenylacetic acid*

Cat. No.: B042848

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Abstract

This document provides detailed application notes and protocols for the analytical characterization of impurities in **2,4,5-Trifluorophenylacetic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods leverage modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure the purity and quality of this critical raw material. This guide offers comprehensive experimental protocols, data presentation in tabular format for clarity, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

2,4,5-Trifluorophenylacetic acid (TFPAA) is a crucial building block in the pharmaceutical industry. The purity of TFPAA is of paramount importance as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies mandate stringent control over impurities, necessitating robust analytical methods for their identification, quantification, and characterization. This application note details a multi-pronged analytical approach for a comprehensive impurity profile of TFPAA.

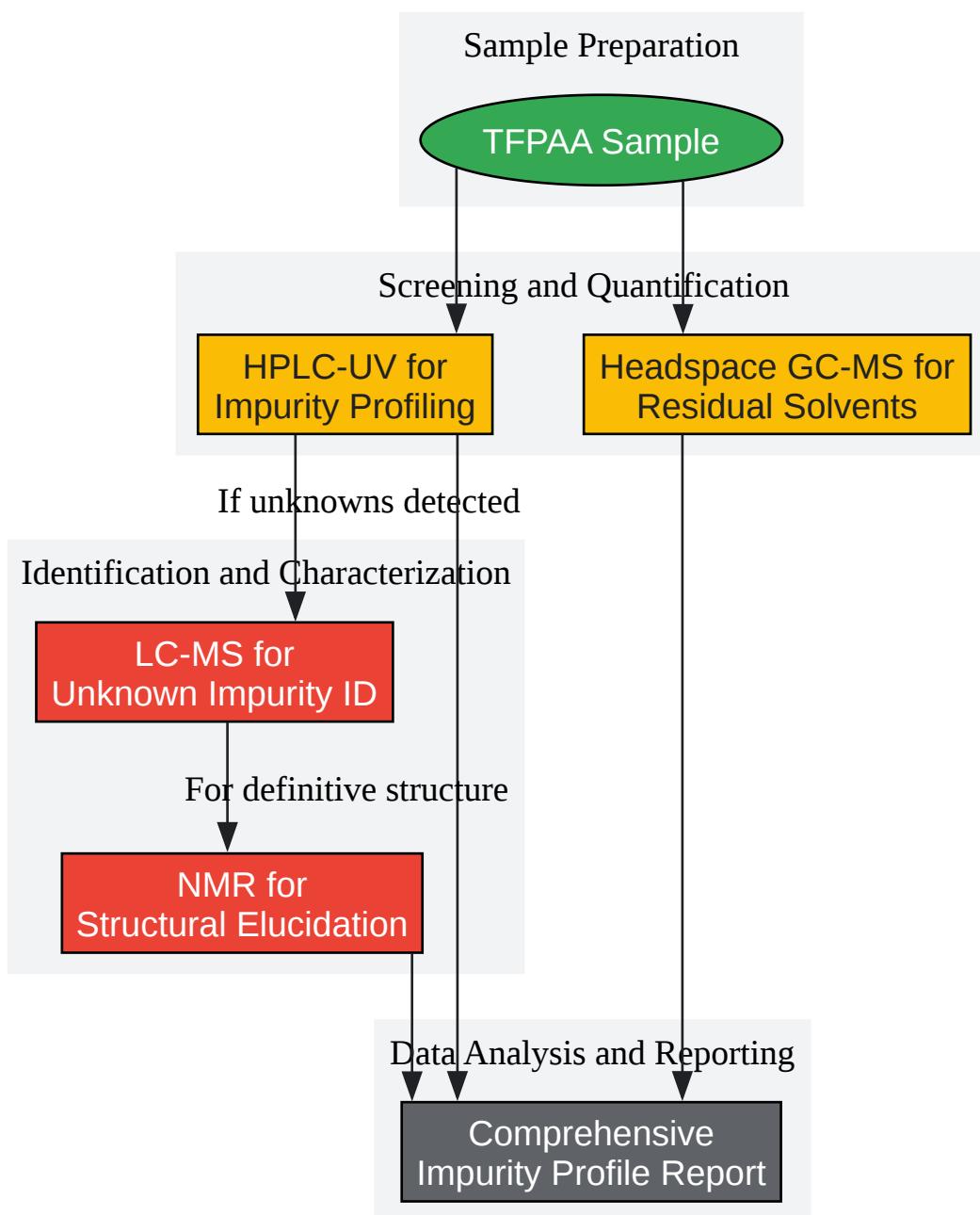
The primary sources of impurities in TFPAA can include:

- Starting materials and reagents: Unreacted starting materials or impurities present in them.
- By-products: Formed during the synthesis process.
- Degradation products: Resulting from instability of the final product under storage or stress conditions.
- Residual solvents: Organic volatile impurities used in the manufacturing process.

A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis. HPLC is the primary technique for the separation and quantification of non-volatile organic impurities.^{[1][2][3]} GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents.^{[4][5]} LC-MS provides the capability to identify unknown impurities by providing molecular weight information.^{[6][7][8]} Finally, NMR, particularly ¹⁹F NMR, offers detailed structural information about fluorinated impurities.^{[9][10][11]}

Analytical Techniques and Protocols

A logical workflow for the comprehensive analysis of impurities in **2,4,5-Trifluorophenylacetic acid** is presented below. This workflow ensures that all potential impurities, from residual solvents to structural analogues, are detected, identified, and quantified.



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Caption: Overall analytical workflow for impurity characterization.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the cornerstone for separating and quantifying non-volatile organic impurities, including positional isomers and by-products.^[6] A reversed-phase method is generally suitable

for this compound.

Experimental Protocol:

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 or C8, 250 mm x 4.6 mm, 5 μ m particle size.[3]
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:

Time (min)	% Mobile Phase B
0	30
20	70
25	70
26	30

| 30 | 30 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the **2,4,5-Trifluorophenylacetic acid** sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Headspace GC-MS is the preferred method for the analysis of residual solvents due to its ability to handle volatile compounds and minimize matrix effects.[12][13]

Experimental Protocol:

- Instrumentation: A GC system with a mass selective detector and a headspace autosampler.
- Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 μ m film thickness.[4]
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 minutes.
 - Ramp: 10 °C/min to 240 °C.
 - Hold: 5 minutes at 240 °C.
- Injector Temperature: 250 °C.
- Transfer Line Temperature: 250 °C.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Mass Range: m/z 35-350.
- Headspace Parameters:
 - Vial Equilibration Temperature: 80 °C.
 - Vial Equilibration Time: 30 minutes.
- Sample Preparation: Accurately weigh approximately 100 mg of the **2,4,5-Trifluorophenylacetic acid** sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For impurities that cannot be identified by comparison with known standards, LC-MS provides molecular weight information, which is crucial for structural elucidation.

Experimental Protocol:

- Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
- Chromatographic Conditions: The same HPLC method as described in section 2.1 can be used.
- Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
- Mass Analyzer: Scan from m/z 100-1000.
- Data Analysis: The accurate mass measurements obtained from a high-resolution mass spectrometer can be used to determine the elemental composition of the impurities. Fragmentation data (MS/MS) can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, particularly ^1H and ^{19}F NMR, is a powerful tool for the definitive structural elucidation of impurities. ^{19}F NMR is especially useful due to the high sensitivity of the ^{19}F nucleus and the large chemical shift dispersion, which often allows for the clear resolution of signals from different fluorine-containing species.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Integrate all signals and determine their chemical shifts and coupling constants.
- ^{19}F NMR:
 - Acquire a one-dimensional fluorine spectrum.
 - The presence of additional signals besides those of the main component indicates the presence of fluorinated impurities.
- 2D NMR: For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity and finalize the structure.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample or isolated impurity in 0.6-0.7 mL of the deuterated solvent.

Data Presentation

Quantitative data for impurities should be summarized in a clear and concise table to allow for easy comparison between different batches or samples.

Table 1: Representative Impurity Profile of **2,4,5-Trifluorophenylacetic Acid** (Batch No. XXXXX)

Impurity	Retention Time (min)	Area % (HPLC)	Specification
Starting Material 1	8.5	0.08	$\leq 0.10\%$
Positional Isomer A	12.1	0.12	$\leq 0.15\%$
Unknown Impurity 1	14.3	0.05	$\leq 0.10\%$
Unknown Impurity 2	16.8	0.03	$\leq 0.10\%$
Total Impurities	-	0.28	$\leq 0.50\%$

Table 2: Representative Residual Solvent Analysis (Batch No. XXXXX)

Solvent	Retention Time (min)	Concentration (ppm)	ICH Limit (ppm)
Toluene	8.9	50	890
Dichloromethane	4.2	< 10	600
Methanol	3.1	150	3000

Visualization of Method Logic

The following diagram illustrates the decision-making process for impurity identification and characterization.



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Caption: Decision tree for impurity identification.

Conclusion

A multi-technique approach is crucial for the comprehensive characterization of impurities in **2,4,5-Trifluorophenylacetic acid**. The protocols and workflows detailed in this application note provide a robust framework for ensuring the quality and purity of this important pharmaceutical intermediate. By combining the separation power of chromatography with the identification capabilities of mass spectrometry and the definitive structural information from NMR, researchers and drug development professionals can confidently assess and control the impurity profile of **2,4,5-Trifluorophenylacetic acid**, thereby ensuring the safety and efficacy of the final drug product.

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